molecular formula C16H21ClN2O4 B2856816 N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-14-7

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No. B2856816
CAS RN: 1396889-14-7
M. Wt: 340.8
InChI Key: SHOOTJXRLPUFRY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and represented using structural formulas .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability. The type of reactions can often be predicted based on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the molecular structure of the compound .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-15(2)22-9-16(10-23-15)7-19(8-16)14(20)18-12-6-11(17)4-5-13(12)21-3/h4-6H,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOTJXRLPUFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

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